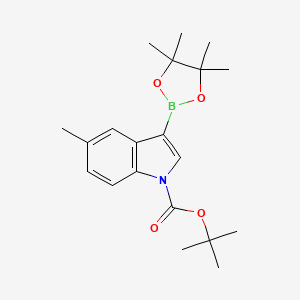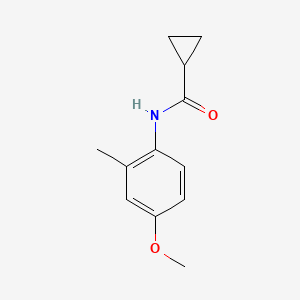![molecular formula C7H6IN3 B2798618 3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine CAS No. 2503208-98-6](/img/structure/B2798618.png)
3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C7H6IN3. It is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties .
Applications De Recherche Scientifique
3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including kinase inhibitors and antiviral agents.
Material Science: The compound’s unique photophysical properties make it useful in the development of fluorescent probes and organic light-emitting diodes (OLEDs).
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Safety and Hazards
The safety information available indicates that “3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine” has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Méthodes De Préparation
The synthesis of 3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine typically involves the iodination of 6-methylpyrazolo[1,5-a]pyrimidine. One common method includes the reaction of 6-methylpyrazolo[1,5-a]pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Analyse Des Réactions Chimiques
3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired transformation. For example, oxidation can be achieved using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), while reduction can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling, where the iodine atom is replaced by a carbon-carbon bond.
Mécanisme D'action
The mechanism of action of 3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The iodine atom and the pyrazolo[1,5-a]pyrimidine core interact with the active site of the target enzyme, leading to inhibition of its activity. This interaction can involve hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:
3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine:
6-Methylpyrazolo[1,5-a]pyrimidine: Lacks the halogen substituent, making it less reactive in certain substitution reactions.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the pyrazolo[1,5-a]pyrimidine scaffold.
Propriétés
IUPAC Name |
3-iodo-6-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVKMDHVAJUHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)I)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-phenyl-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2798547.png)

![N-(3-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide](/img/structure/B2798549.png)
![[(E)-[(2,5-dimethoxyphenyl)methylidene]amino]thiourea](/img/structure/B2798550.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2798551.png)
![4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2798552.png)


![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2798555.png)
![N-[cyano(cyclohexyl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2798557.png)
![N-[4-methyl-2-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B2798558.png)
